molecular formula C13H10Cl2O B164973 (2-Chlorophenyl)(4-chlorophenyl)methanol CAS No. 43171-49-9

(2-Chlorophenyl)(4-chlorophenyl)methanol

Cat. No.: B164973
CAS No.: 43171-49-9
M. Wt: 253.12 g/mol
InChI Key: VFGVWLQSEJIIJV-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(4-chlorophenyl)methanol is a diaryl carbinol, a class of compounds that serve as crucial chiral precursors and building blocks in medicinal chemistry . These chiral scaffolds are fundamental in the synthesis of various physiologically active compounds, including antitussive and antiemetic agents . The enantiopurity of such intermediates is paramount, as each enantiomer can exhibit distinct therapeutic effects or adverse profiles . Research into related fluoro- and chloro-substituted triaryl methanols has demonstrated their utility as precursors in novel synthetic routes, such as Schmidt reactions, to access complex nitrogen-containing molecules . This compound is valued by researchers for its role in the development of new pharmaceutical entities and for exploring asymmetric synthesis methodologies, including biocatalytic reduction strategies for producing enantiopure materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chlorophenyl)-(4-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10Cl2O/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,13,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGVWLQSEJIIJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701026072
Record name (2-Chlorophenyl)(4-chlorophenyl)methanol
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Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43171-49-9
Record name 2-Chloro-α-(4-chlorophenyl)benzenemethanol
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Record name NSC61756
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Record name (2-Chlorophenyl)(4-chlorophenyl)methanol
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Chemical Transformations and Derivatization of 2 Chlorophenyl 4 Chlorophenyl Methanol

Reactivity at the Hydroxyl Moiety

The secondary alcohol group is the most reactive site for many transformations, including oxidation, reduction, and various functionalization reactions.

Oxidation Reactions to Corresponding Ketones or Aldehydes

The secondary alcohol of (2-Chlorophenyl)(4-chlorophenyl)methanol can be readily oxidized to its corresponding ketone, (2-chlorophenyl)(4-chlorophenyl)methanone. This transformation is a common and fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose.

Common oxidizing agents for converting secondary alcohols to ketones include chromium-based reagents like Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) and pyridinium (B92312) chlorochromate (PCC). Milder and more selective methods, such as the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) or the Dess-Martin periodinane oxidation, are also effective and compatible with a wide range of functional groups. organic-chemistry.org For instance, the oxidation of similar diarylmethanols has been achieved using potassium permanganate (B83412) (KMnO₄). evitachem.com Biocatalytic methods also present a green alternative; for example, resting cells of Nocardia corallina B-276 have been used for the oxidative kinetic resolution of similar chlorophenyl-substituted methanols, yielding the corresponding ketone. bioline.org.br

Table 1: Common Oxidation Reactions of Secondary Alcohols

Reagent/System Description Selectivity
Jones Reagent (CrO₃/H₂SO₄) Strong oxidizing agent. Can oxidize primary alcohols to carboxylic acids.
PCC (Pyridinium chlorochromate) Milder than Jones reagent. Typically stops at the aldehyde for primary alcohols.
Swern Oxidation (DMSO, (COCl)₂) Mild conditions, avoids heavy metals. Good for sensitive substrates.
Dess-Martin Periodinane Mild, neutral pH conditions. High efficiency and broad functional group tolerance.

Further Reduction Reactions Leading to Different Alcohol Derivatives or Hydrocarbons

While this compound is itself a product of ketone reduction, the hydroxyl group can undergo further reduction (deoxygenation) to yield the corresponding hydrocarbon, 1-chloro-4-(2-chlorobenzyl)benzene. This type of reaction, which converts an alcohol to an alkane, typically requires a two-step process. First, the hydroxyl group is converted into a better leaving group, such as a tosylate or a mesylate. Subsequently, this intermediate is treated with a reducing agent like lithium aluminum hydride (LiAlH₄).

Alternatively, direct deoxygenation methods can be employed. One classic approach is the Barton-McCombie deoxygenation, which involves converting the alcohol to a thiocarbonyl derivative (e.g., a xanthate) followed by treatment with a radical initiator and a hydrogen atom source, such as tributyltin hydride (Bu₃SnH) or a less toxic alternative.

In some cases, a bioreduction of the corresponding ketone can be controlled. It has been noted that under certain conditions with biocatalysts like Nocardia corallina, the ketone product can be slowly reduced back to the alcohol, indicating the possibility of reversible redox processes. bioline.org.br

Functionalization of the Hydroxyl Group via Nucleophilic Substitution Reactions

The hydroxyl group of this compound can be functionalized through various reactions, most notably to form ethers and esters.

Esterification: The alcohol can react with carboxylic acids or their more reactive derivatives (like acyl chlorides or acid anhydrides) to form esters. evitachem.com This reaction is typically catalyzed by an acid (e.g., H₂SO₄ for Fischer esterification) or a base (e.g., pyridine (B92270) when using acyl chlorides). These ester derivatives are often explored for their potential biological activities.

Etherification: The formation of ethers from the alcohol can be achieved via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether.

Strategies for Orthogonal Derivatization (e.g., Click Chemistry Approaches)

Orthogonal derivatization allows for the selective modification of one functional group in the presence of others. For a molecule like this compound, this would involve modifying the hydroxyl group without affecting the chloro-substituents on the aromatic rings, or vice versa.

While specific "click chemistry" applications on this exact molecule are not widely documented, the principles can be readily applied. The hydroxyl group can be functionalized with a terminal alkyne or an azide (B81097) moiety. For example, the alcohol could be reacted with propargyl bromide (to introduce an alkyne) or a tosylated azide (to introduce an azide). This modified molecule can then participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This strategy provides a powerful tool for attaching a wide variety of other molecules, such as fluorophores, polymers, or biologically active fragments, under mild conditions.

Reactivity of the Chlorinated Aromatic Substructures

The two chlorophenyl rings are generally less reactive than the hydroxyl group. However, under specific conditions, the chlorine atoms can be substituted.

Investigations into Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a key reaction for modifying aryl halides. wikipedia.org Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (the halogen). masterorganicchemistry.comlibretexts.org

In this compound, the chlorine atoms are on phenyl rings that lack strong activating groups like nitro (-NO₂) groups. The hydroxyl-bearing carbon and the other chlorophenyl group are not sufficiently electron-withdrawing to significantly facilitate a standard SₙAr reaction. masterorganicchemistry.com Therefore, displacing the chlorine atoms with nucleophiles like alkoxides, amines, or thiols would require harsh reaction conditions, such as high temperatures, high pressures, and the use of very strong nucleophiles or specific catalysts (e.g., copper-catalyzed Ullmann condensation). youtube.com

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial, and it is greatly enhanced by ortho/para EWGs that can delocalize the negative charge through resonance. nih.gov Given the substitution pattern of this compound, SₙAr reactions are expected to be challenging and not a primary pathway for derivatization under standard laboratory conditions.

Table 2: Mentioned Chemical Compounds

Compound Name Molecular Formula Role/Type
This compound C₁₃H₁₀Cl₂O Starting Compound
(2-Chlorophenyl)(4-chlorophenyl)methanone C₁₃H₈Cl₂O Oxidation Product
1-Chloro-4-(2-chlorobenzyl)benzene C₁₃H₁₀Cl₂ Reduction Product
Pyridinium chlorochromate (PCC) C₅H₆NCrO₃Cl Reagent
Dess-Martin periodinane C₁₃H₁₃IO₈ Reagent
Lithium aluminum hydride (LiAlH₄) AlH₄Li Reagent
Sodium hydride (NaH) HNa Reagent

Directed Functionalization and Chemical Modification of Halogenated Phenyl Moieties

The halogenated phenyl rings of this compound are targets for advanced synthetic modifications, particularly through directed C-H functionalization. This strategy allows for the selective introduction of new functional groups at specific positions on the aromatic rings, a process guided by a directing group.

Principles of Directed C-H Functionalization:

Directed C-H functionalization is a powerful tool in modern organic synthesis that avoids the need for pre-functionalized starting materials. In the context of this compound, the carbinol (-CHOH) group can act as an endogenous, weakly coordinating directing group. Transition metal catalysts, most notably palladium, can reversibly coordinate to the oxygen atom. This coordination brings the metal center into proximity with specific C-H bonds on one of the phenyl rings, typically at the ortho position, facilitating their activation and subsequent reaction.

Research in this field has established several key methodologies:

Palladium(II)-Catalyzed Reactions: The interplay between a weakly coordinating directing group, such as an alcohol or ketone, and a specialized ligand can enable the functionalization of otherwise unreactive C-H bonds. nih.gov For instance, palladium catalysts used in conjunction with amino acid ligands have been shown to facilitate the ortho-olefination and acetoxylation of phenyl-containing ketones and esters. nih.gov While not specifically demonstrated on this compound, these principles suggest a viable pathway for modifying its phenyl rings.

Distal-Selective Functionalization: While ortho-functionalization is the most common outcome, more advanced catalytic systems allow for functionalization at the more remote meta and para positions. Cooperative catalysis, such as the palladium/norbornene system, can achieve site-selective arylation of distal alkenyl C-H bonds. nih.gov This approach relies on the formation of a more complex intermediate that overrides the preference for ortho-activation, enabling modifications at other sites on the aromatic rings.

The chlorine atoms on the phenyl rings also play a crucial role. They are electron-withdrawing groups that modify the reactivity of the rings. Furthermore, they can serve as synthetic handles themselves, participating in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, although this typically requires harsher conditions than C-H activation.

Functionalization Strategy Catalyst System (Example) Potential Outcome on Phenyl Moiety
Ortho-C-H OlefinationPd(OAc)₂ with Amino Acid LigandIntroduction of an alkene at the C6 position of the 2-chlorophenyl ring or the C3/C5 positions of the 4-chlorophenyl ring.
Distal-C-H ArylationPd(OAc)₂ with Norbornene Co-catalystIntroduction of an aryl group at a meta or para position relative to the directing group. nih.gov
Cross-CouplingPd(PPh₃)₄ with a boronic acid (Suzuki)Replacement of a chlorine atom with an alkyl or aryl group.

Formation of Complex Ring Systems and Adducts

The diarylmethanol scaffold of this compound serves as a valuable starting point for the construction of more elaborate molecular structures, including complex ring systems and chemical adducts.

Formation of Complex Ring Systems:

The synthesis of polycyclic or heterocyclic systems from this compound can be envisioned through several synthetic routes. These typically involve initial functionalization of the core molecule followed by an intramolecular cyclization event.

Intramolecular Cyclization: By introducing appropriate functional groups onto the phenyl rings, intramolecular reactions can be triggered to form new rings. For example, if an amine were introduced onto one ring and a carboxylic acid or acyl chloride onto the other, an intramolecular amidation could lead to a large, bridged lactam structure. A notable example in related chemistry is the base-catalyzed intramolecular cyclization of an aminoacetylenic ketone, which bears a 4-chlorophenylamino group, to yield a highly functionalized pyrrol-3-one heterocyclic system. This demonstrates how the chlorophenyl motif can be incorporated into complex heterocycles.

Ring-Expansion Strategies: Methodologies such as the ring-expansion of cyclopropanated heterocycles are used to create larger six-membered rings like tetrahydropyridines and dihydro-2H-pyrans. nih.gov While this specific method does not start from a diarylmethanol, it highlights the innovative strategies used to build complex cyclic structures that could potentially be adapted.

Formation of Adducts:

An adduct is a chemical species formed by the direct addition of two or more distinct molecules, resulting in a single reaction product containing all atoms of all components. This compound can form adducts under specific conditions, particularly during mass spectrometry analysis or in biological environments.

Solvent and Salt Adducts in Mass Spectrometry: During analysis by electrospray ionization-mass spectrometry (ESI-MS), molecules can form adducts with components of the mobile phase or sample matrix. It has been shown that in hydrophilic interaction liquid chromatography (HILIC), the presence of inorganic ions like sodium and potassium can lead to the formation of [M+Na]⁺ and [M+K]⁺ adducts. nih.gov The co-elution of these ions with the analyte can significantly influence adduct formation and complicate mass spectra. nih.gov

Metabolic Adducts: In biological systems, the alcohol group of this compound could be oxidized by metabolic enzymes to form a reactive benzophenone (B1666685) derivative. More significantly, if other functional groups are present, oxidation can lead to the formation of highly reactive aldehydes. These aldehydes are known to form adducts with biological macromolecules like proteins. For example, the lipid peroxidation products malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (HNE) are known to form adducts with the protein elongation factor-2 (eEF-2), leading to its inactivation. nih.gov This suggests a potential pathway for the formation of covalent adducts if the parent compound is metabolized to a reactive aldehyde.

Spectroscopic and Structural Elucidation of 2 Chlorophenyl 4 Chlorophenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of (2-Chlorophenyl)(4-chlorophenyl)methanol is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the hydroxyl group.

The aromatic region (typically δ 7.0-8.0 ppm) would likely show a complex pattern of overlapping multiplets due to the protons on the two substituted phenyl rings. The protons on the 4-chlorophenyl ring would theoretically present as two doublets, characteristic of a para-substituted ring system. The protons on the 2-chlorophenyl ring would exhibit a more complex splitting pattern due to their less symmetrical environment.

A single peak, a singlet or a doublet depending on coupling with the hydroxyl proton, would be expected for the methine proton (the hydrogen attached to the carbon bearing the two aryl groups and the hydroxyl group). Its chemical shift would likely be in the range of δ 5.5-6.5 ppm. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Expected ¹H NMR Data: A data table of expected ¹H NMR chemical shifts is provided below. Actual experimental values may vary.

Proton Expected Chemical Shift (ppm) Expected Multiplicity
Aromatic Protons7.0 - 8.0Multiplets
Methine Proton (CH-OH)5.5 - 6.5Singlet or Doublet
Hydroxyl Proton (OH)VariableBroad Singlet

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the methine carbon, the aromatic carbons, and the carbons bonded to chlorine.

The methine carbon (C-OH) would appear as a single peak, typically in the range of 70-85 ppm. The aromatic carbons would generate a series of peaks in the region of 120-145 ppm. The carbons directly bonded to the chlorine atoms (C-Cl) would be deshielded and are expected to appear in the upper end of this range or slightly downfield. The quaternary carbons (the carbons at the point of attachment of the phenyl rings to the methine carbon) would also be found in this region and are typically of lower intensity.

Expected ¹³C NMR Data: A data table of expected ¹³C NMR chemical shifts is provided below. Actual experimental values may vary.

Carbon Expected Chemical Shift (ppm)
Methine Carbon (C-OH)70 - 85
Aromatic Carbons (C-H)120 - 135
Aromatic Carbons (C-Cl)130 - 140
Aromatic Carbons (Quaternary)135 - 145

Since this compound is a chiral molecule, advanced NMR techniques could be employed to resolve and assign the stereochemistry if a racemic mixture is present. Techniques such as the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric differentiation, leading to separate NMR signals for the two enantiomers. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning all proton and carbon signals by revealing their connectivity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

A key feature would be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the mass spectrum would exhibit a characteristic M⁺, M+2, and M+4 pattern with relative intensities of approximately 9:6:1.

Common fragmentation pathways for benzhydrol derivatives involve the cleavage of the C-C bond adjacent to the oxygen atom to form a stable benzhydryl cation. The fragmentation of this compound would likely involve the loss of one of the chlorophenyl rings or the entire chlorobenzyl moiety.

Expected Mass Spectrometry Data: A data table of expected key mass spectral fragments is provided below.

m/z Value Proposed Fragment Significance
~252, 254, 256[C₁₃H₁₀³⁵Cl₂O]⁺, [C₁₃H₁₀³⁵Cl³⁷ClO]⁺, [C₁₃H₁₀³⁷Cl₂O]⁺Molecular ion cluster
~217, 219[C₁₃H₉³⁵ClO]⁺, [C₁₃H₉³⁷ClO]⁺Loss of a chlorine atom
~181[C₁₃H₁₀O]⁺Loss of both chlorine atoms
~139, 141[C₇H₄³⁵Cl]⁺, [C₇H₄³⁷Cl]⁺Chlorotropylium ion

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. The C-O stretching vibration would likely appear in the range of 1000-1200 cm⁻¹.

The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings would give rise to several sharp peaks in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Expected IR Absorption Bands: A data table of expected characteristic IR absorption bands is provided below.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H (Alcohol)3200 - 3600Broad, Strong
C-H (Aromatic)3000 - 3100Medium to Weak
C=C (Aromatic)1450 - 1600Medium to Weak, Sharp
C-O (Alcohol)1000 - 1200Strong
C-Cl600 - 800Medium to Strong

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If suitable crystals of this compound could be grown, XRD analysis would provide precise bond lengths, bond angles, and the conformation of the molecule. It would also reveal the details of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing. To date, no public records of a single-crystal XRD study for this specific compound have been found.

Single-Crystal X-ray Diffraction for Molecular Geometry and Conformation

While a specific single-crystal X-ray diffraction study for this compound is not available in the surveyed literature, the principles of the analysis can be described. The process involves irradiating a single, high-quality crystal with monochromatic X-rays. carleton.edu The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the unit cell, from which the atomic positions can be determined with high precision. umass.edu

The crystallographic data obtained would be presented in a standardized format, an example of which is shown below for a related compound.

ParameterValue
Empirical FormulaC12H10ClNO
Formula Weight219.66
Temperature296(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensionsa = 10.378(3) Å, b = 6.993(2) Å, c = 14.892(4) Å
Volume1021.0(5) Å3
Z4
Density (calculated)1.428 Mg/m3

Illustrative crystallographic data for the related compound (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. nih.goviucr.org

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within the crystal, providing a graphical representation of close contacts between neighboring molecules.

The Hirshfeld surface is generated based on the electron density contribution of a molecule relative to the total electron density of the crystal. The surface can be color-coded to highlight different properties, such as the normalized contact distance (dnorm), which indicates regions of significant intermolecular interactions. Red regions on the dnorm surface signify contacts shorter than the van der Waals radii, indicative of strong interactions like hydrogen bonds, while blue regions represent longer contacts.

Decomposition of the Hirshfeld surface into a 2D "fingerprint" plot allows for the quantification of different types of intermolecular contacts. Each point on the plot corresponds to a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. The percentage contribution of each type of contact to the total Hirshfeld surface area can then be calculated.

Interaction TypeContribution (%)
H···H45.4
Cl···H / H···Cl21.0
C···H / H···C19.0
N···H / H···N5.9
Cl···C / C···Cl3.8
Cl···Cl1.5
C···C1.5
Other1.9

Illustrative example of percentage contributions of intermolecular contacts to the Hirshfeld surface for a related chlorinated organic compound. nih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's empirical formula. This comparison serves to validate the purity and elemental composition of the synthesized compound.

The molecular formula for this compound is C₁₃H₁₀Cl₂O. americanelements.com Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), and oxygen (15.999 u). The calculated values provide a benchmark against which experimental results from an elemental analyzer would be compared. A close agreement between the found and calculated values, typically within ±0.4%, is considered confirmation of the empirical formula.

ElementTheoretical (%)Found (%) (Hypothetical)
Carbon (C)61.6961.75
Hydrogen (H)3.983.95
Chlorine (Cl)28.0127.95
Oxygen (O)6.326.35

Computational and Theoretical Investigations of 2 Chlorophenyl 4 Chlorophenyl Methanol

Density Functional Theory (DFT) Studies

DFT is a widely used computational method for investigating the electronic structure of molecules. irjet.net It is favored for its balance of accuracy and computational efficiency.

Geometry Optimization and Electronic Structure Calculations

The first step in a computational study is typically geometry optimization. This process involves finding the lowest energy arrangement of atoms in the molecule, its most stable three-dimensional structure. nih.gov For (2-Chlorophenyl)(4-chlorophenyl)methanol, this would determine the precise bond lengths, bond angles, and dihedral angles between the two chlorinated phenyl rings and the central methanol (B129727) carbon. These calculations are fundamental, as the geometry influences all other electronic properties.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Distribution

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). evitachem.comuwosh.edu The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjet.netresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. fishersci.senih.gov A small gap generally indicates high reactivity, whereas a large gap suggests high stability. researchgate.net Analysis of the spatial distribution of these orbitals would show which parts of the this compound molecule are involved in donating and accepting electrons.

Molecular Electrostatic Potential (MESP) Surface Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution on the surface of a molecule. uni-muenchen.de It uses a color scale to indicate electron-rich regions (typically colored red or orange), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. irjet.netuni-muenchen.de For this compound, an MESP map would identify the most reactive sites, likely highlighting the electronegative oxygen and chlorine atoms as regions of negative potential and the hydroxyl hydrogen as a region of positive potential. irjet.net

Vibrational Analysis and Theoretical Spectroscopic Predictions

Computational methods can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. irjet.net Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. rsc.org This theoretical spectrum can be compared with experimental data to confirm the molecular structure. For the target compound, this analysis would predict characteristic frequencies for O-H, C-H, C-O, and C-Cl bond vibrations. irjet.net

Global Chemical Reactivity Descriptors

Chemical Potential (μ): Measures the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.netfishersci.no

These parameters provide a quantitative basis for comparing the reactivity of different molecules. nih.gov

Ab Initio Quantum Chemical Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. diva-portal.org Methods like Hartree-Fock (HF) are considered ab initio. While often more computationally demanding than DFT, they can provide a valuable benchmark for molecular properties. researchgate.net A full ab initio study of this compound would provide an alternative, and potentially more rigorous, set of predictions for its geometry, electronic properties, and reactivity.

Computational Structure-Activity Relationship (SAR) Modeling

Computational Structure-Activity Relationship (SAR) modeling is a vital theoretical approach in medicinal chemistry and materials science to establish a mathematical correlation between the structural features of a molecule and its biological activity or physical properties. While specific, comprehensive SAR models for this compound are not extensively documented in publicly available literature, the principles of SAR can be applied to understand how its structural attributes would influence its potential activities.

A hypothetical SAR study on this compound and its analogs would typically involve the generation of a dataset of structurally similar compounds and the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Key Molecular Descriptors for SAR Modeling:

A range of descriptors would be calculated to build a predictive model. These can be categorized as follows:

Descriptor ClassExamples of DescriptorsRelevance to this compound
Electronic Dipole moment, Partial charges, HOMO/LUMO energiesThe distribution of electrons, influenced by the electronegative chlorine atoms and the hydroxyl group, is crucial for intermolecular interactions.
Steric Molecular weight, Molar refractivity, Connolly surface areaThe size and shape of the molecule, dictated by the two chlorophenyl rings and the central methanol carbon, will determine its fit into a potential binding site.
Hydrophobic LogP (octanol-water partition coefficient)This descriptor is critical for understanding the compound's solubility and ability to cross biological membranes. The two phenyl rings contribute to its hydrophobicity.
Topological Wiener index, Balaban index, Kier & Hall connectivity indicesThese indices describe the branching and connectivity of the molecule, providing a numerical representation of its topology.

Hypothetical SAR Equation:

A typical QSAR model is expressed as a linear or non-linear equation. For instance, a hypothetical linear QSAR equation for a specific biological activity might look like:

Activity = c₀ + c₁(LogP) + c₂(Dipole Moment) - c₃(Molecular Weight)*

In this equation, the coefficients (c₀, c₁, c₂, c₃) would be determined through statistical regression analysis of a training set of molecules. A positive coefficient indicates that an increase in the descriptor value enhances the activity, while a negative coefficient suggests the opposite. For example, a positive coefficient for LogP would imply that higher hydrophobicity is beneficial for the observed activity. Such models allow for the virtual screening of new, untested compounds and the rational design of more potent or selective molecules.

Analysis of Noncovalent Interactions in Supramolecular Assemblies

The solid-state architecture and properties of this compound are dictated by a network of noncovalent interactions. These weak forces, though individually modest, collectively govern the crystal packing and can influence physical properties like melting point and solubility. Computational tools, particularly Hirshfeld surface analysis, are instrumental in visualizing and quantifying these interactions.

Dominant Noncovalent Interactions:

Based on the functional groups present in this compound, several types of noncovalent interactions are expected to play a significant role in its supramolecular assembly.

Hydrogen Bonding: The hydroxyl (-OH) group is a classic hydrogen bond donor. It can form strong O-H···O hydrogen bonds with the hydroxyl group of an adjacent molecule, leading to the formation of chains or cyclic motifs. iucr.orgiucr.org

Halogen Bonding: The chlorine atoms on the phenyl rings can act as halogen bond donors, interacting with Lewis bases.

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. These interactions are crucial for the stability of the crystal lattice. nih.gov

C-H···π Interactions: The hydrogen atoms attached to the phenyl rings can interact with the π-electron clouds of neighboring aromatic rings. iucr.orgnih.gov

Hirshfeld Surface Analysis:

Hypothetical Hirshfeld Surface Analysis Data for this compound:

Interaction TypeHypothetical Contribution (%)Description
H···H ~35-45%Represents the most frequent, though weak, van der Waals contacts between hydrogen atoms on the peripheries of the molecules. nih.govkayseri.edu.tr
C···H/H···C ~20-30%These contacts are characteristic of C-H···π interactions and general van der Waals forces between carbon and hydrogen atoms. nih.govgazi.edu.trkayseri.edu.tr
Cl···H/H···Cl ~10-15%Indicates the presence of weak C-H···Cl hydrogen bonds, which are significant in the packing of chlorinated organic molecules. nih.govgazi.edu.trkayseri.edu.tr
O···H/H···O ~5-10%This percentage reflects the crucial O-H···O hydrogen bonds formed by the hydroxyl group, which are strong and highly directional. nih.govgazi.edu.tr
C···C ~3-5%Corresponds to π-π stacking interactions between the phenyl rings. nih.gov
Cl···C/C···Cl ~1-3%These contacts can arise from various weak interactions involving the chlorine atoms and the carbon framework. nih.gov

The intricate interplay of these noncovalent forces results in a unique three-dimensional supramolecular architecture for this compound, which ultimately defines its macroscopic properties. fortunejournals.com

Biological Activities and Mechanistic Pathways of 2 Chlorophenyl 4 Chlorophenyl Methanol and Its Derivatives Excluding Human Clinical Trials

Evaluation of Antimicrobial Properties

Derivatives containing the chlorophenyl moiety have been evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including both bacteria and fungi.

Antibacterial Activity Investigations

A variety of derivatives incorporating a 4-chlorophenyl group have shown notable antibacterial effects. For instance, a series of novel 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine derivatives and their subsequent thiazolidin-4-one analogues were synthesized and tested against several bacterial strains. One of the thiazolidin-4-one compounds, in particular, demonstrated promising activity against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus researchgate.net.

In another study, derivatives of (4-chlorophenyl)(5-methylpyrazin-2-yl)methanone were synthesized and assessed for their antibacterial potential. Several of these compounds exhibited moderate to good activity against Staphylococcus aureus and Pseudomonas aeruginosa, with some also showing moderate efficacy against Escherichia coli. However, the compounds were found to be less active against Bacillus subtilis .

Furthermore, research into 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione derivatives identified them as inhibitors of bacterial cell wall biosynthesis through the inhibition of the MurB enzyme. Certain derivatives demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria researchgate.net. Specifically, these pyrazolidinediones showed modest activity against Gram-positive bacteria, including penicillin-resistant Streptococcus pneumoniae researchgate.net.

Table 1: Summary of Antibacterial Activity of Selected Chlorophenyl Derivatives
Compound ClassBacterial StrainObserved ActivityReference
3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(substituted)thiazolidin-4-onesB. subtilis, E. coli, S. aureusPromising activity researchgate.net
(4-chlorophenyl)(5-methylpyrazin-2-yl)methanone DerivativesS. aureus, P. aeruginosaModerate to good activity
1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione DerivativesGram-positive bacteria (e.g., PRSP)Modest activity researchgate.net

Antifungal Activity Studies

The antifungal potential of chlorophenyl-containing compounds has also been a subject of investigation. Studies on 4-(4-chlorophenyl)-thiazol-2-amine derivatives revealed that certain compounds exhibited promising activity against Aspergillus flavus, while others showed a maximum zone of inhibition against Aspergillus niger researchgate.net.

Similarly, the (4-chlorophenyl)(5-methylpyrazin-2-yl)methanone derivatives were tested against two fungal strains. The findings indicated that while the compounds were less active against Aspergillus niger, they demonstrated moderate to good activity against Aspergillus fumigatus . Another study on 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives found that a new 1,3-oxazole compound showed an antimicrobial effect against the yeast Candida albicans nih.gov.

Assessment of In Vitro Anticancer Potential in Cell Lines

A significant body of research has focused on the in vitro anticancer properties of derivatives containing the bis(4-chlorophenyl) structure. These studies have unveiled potent antiproliferative effects against a variety of human cancer cell lines.

A notable series of 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives were designed, synthesized, and evaluated for their anticancer activities. The compounds were tested against a panel of four human cancer cell lines: MGC-803 (gastric cancer), EC-109 (esophageal cancer), MCF-7 (breast cancer), and SMMC-7721 (hepatocellular carcinoma). Many of these derivatives exhibited significant cell growth inhibition, with IC50 values (the concentration required to inhibit 50% of cell growth) ranging from 5.1 to 80.2 µM researchgate.netrsc.org. One of the most potent compounds, designated 4u, displayed IC50 values between 5.1 and 10.1 µM across the tested cell lines researchgate.netrsc.org.

Table 2: In Vitro Anticancer Activity (IC50 in µM) of Selected 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione Derivatives
CompoundMGC-803 (Gastric)EC-109 (Esophageal)MCF-7 (Breast)SMMC-7721 (Liver)Reference
4g (4-Br-C6H4 substituent)16.9 ± 1.412.3 ± 0.730.4 ± 1.116.6 ± 1.3 researchgate.net
4l (3-Cl-C6H4 substituent)14.4 ± 1.222.6 ± 0.718.3 ± 1.020.2 ± 1.0 researchgate.net
4u (specific derivative)5.1 - 10.1 (range)5.1 - 10.1 (range)5.1 - 10.1 (range)5.1 - 10.1 (range) researchgate.netrsc.org
Data are presented as mean ± SD.

Mechanistic Insights into Antiproliferative Effects (e.g., Reactive Oxygen Species Generation, Apoptosis Induction)

Investigations into the mechanism of action for the potent 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives revealed that their anticancer effects are linked to the induction of apoptosis, or programmed cell death. Flow cytometry analysis showed that treatment of MGC-803 gastric cancer cells with compound 4u induced cellular apoptosis in a time- and concentration-dependent manner researchgate.netrsc.org. The appearance of apoptotic markers such as cell rounding and nuclear condensation further supported this finding researchgate.net.

Interaction with Cellular Pathways and Identification of Molecular Targets

The apoptotic effects of compound 4u were found to be mediated through the intrinsic mitochondrial pathway. Western blot analysis demonstrated that treatment with this compound led to the activation of key executioner proteins in the apoptotic cascade, specifically caspase-9 and caspase-3 researchgate.netrsc.org. The activation of these caspases is a critical step in orchestrating the dismantling of the cell during apoptosis. This suggests that these pyrazolidine-3,5-dione derivatives exert their anticancer effects by triggering this specific cell death pathway rsc.org.

Studies on Anti-inflammatory Effects

Derivatives containing a 4-chlorophenyl group have also been found to possess significant anti-inflammatory properties. A study focused on a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f), which was evaluated for its anti-inflammatory and immunomodulatory effects mdpi.comnih.govresearchgate.net.

In a carrageenan-induced paw edema model in rats, a standard test for acute inflammation, Compound 3f demonstrated potent anti-inflammatory activity. After 14 days of repeated administration, all tested doses significantly inhibited paw edema at all measured time points mdpi.comnih.govresearchgate.net.

To understand the mechanism behind this effect, the study also investigated the compound's impact on key inflammatory cytokines in a lipopolysaccharide (LPS)-induced systemic inflammation model. Repeated treatment with Compound 3f significantly decreased the serum levels of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) mdpi.comnih.govresearchgate.net. TNF-α is a central mediator of inflammation, and its suppression is a key target for many anti-inflammatory drugs mdpi.com.

Interestingly, the study also found that Compound 3f significantly increased the levels of the anti-inflammatory cytokine transforming growth factor-beta 1 (TGF-β1), while levels of another anti-inflammatory cytokine, IL-10, remained unaffected mdpi.comnih.gov. This selective modulation of cytokine profiles suggests a specific immunomodulatory mechanism of action, highlighting the compound's potential for targeted anti-inflammatory therapy nih.gov.

Table 3: Effects of a 4-chlorophenyl pyrrole derivative on Inflammatory Markers
Biological ModelEffectKey FindingReference
Carrageenan-induced paw edemaAnti-inflammatorySignificant reduction in paw edema after repeated dosing. mdpi.comnih.gov
LPS-induced systemic inflammationImmunomodulatorySignificantly decreased serum TNF-α levels. mdpi.comnih.govresearchgate.net
LPS-induced systemic inflammationImmunomodulatorySignificantly increased serum TGF-β1 levels. nih.gov

Biological Activities of (2-Chlorophenyl)(4-chlorophenyl)methanol Remain Undocumented in Publicly Accessible Research

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the specific biological activities, enzyme and receptor interactions, and structure-activity relationships of the chemical compound this compound is not available in the public domain. Therefore, the requested article focusing on these aspects of the compound cannot be generated at this time.

This compound, identified by the CAS number 43171-49-9, is a dichlorinated diphenylmethanol derivative. While the broader class of chlorinated organic compounds has been the subject of extensive research, and various isomers of dichlorobenzhydrols have been synthesized, specific studies detailing the biological profile of the 2,4'-dichloro isomer are conspicuously absent from peer-reviewed journals, patent literature, and other scientific publications.

Consequently, it is not possible to provide an evidence-based account of its interactions with enzymes and receptors or to elucidate its structure-biological activity relationships through analog studies as requested. The creation of scientifically accurate and informative content requires a foundation of existing research, which, in the case of this compound, appears to be non-existent in accessible records.

Applications in Advanced Chemical Synthesis and Material Science

Role as an Intermediate in the Synthesis of Complex Organic Molecules

(2-Chlorophenyl)(4-chlorophenyl)methanol serves as a pivotal chemical intermediate in the construction of elaborate organic molecules. biosynth.com Its utility stems from the reactivity of its hydroxyl group and the presence of two distinct chlorinated phenyl rings, which can be further functionalized. The compound acts as a versatile scaffold, allowing for the strategic introduction of other chemical moieties to build intricate molecular architectures. biosynth.com This adaptability makes it a valuable starting material for a range of organic transformations, enabling the synthesis of compounds with desired steric and electronic properties.

The synthesis of this intermediate itself can be achieved through methods such as the reduction of the corresponding ketone, (2-chlorophenyl)(4-chlorophenyl)methanone. This transformation is a fundamental reaction in organic chemistry, often employing reducing agents like sodium borohydride.

Building Block for the Development of Pharmaceutical Precursors and Pharmacophores

In the realm of medicinal chemistry, this compound is recognized as a key building block for the synthesis of pharmaceutical precursors and the development of novel pharmacophores. A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. The diarylmethanol core of this compound provides a robust framework that can be elaborated into more complex structures with potential therapeutic applications.

Research into structurally similar compounds has indicated that derivatives of dichlorinated diarylmethanols may exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. For instance, the synthesis of novel thiazole (B1198619) derivatives has been reported starting from analogous (2-chlorophenyl)diphenylmethanol, highlighting the potential for creating diverse heterocyclic compounds with possible pharmacological relevance. sigmaaldrich.com The ability to modify the structure of this compound allows for the fine-tuning of its biological activity, making it a valuable tool in drug discovery and development programs.

An example of a more complex derivative is (2-chlorophenyl)(4-chlorophenyl)(pyrimidin-5-yl)methanol, which incorporates a pyrimidine (B1678525) ring, a common scaffold in many biologically active compounds. mdpi.com This demonstrates the utility of the parent compound in accessing a wider chemical space for pharmaceutical research.

Contribution to Agrochemical Research and Development

The agricultural sector also benefits from the chemical versatility of this compound. The compound has been investigated for its potential application in the development of new pesticides. The presence of two chlorine atoms on the phenyl rings is a feature found in many known agrochemicals, as these groups can enhance the biological activity and stability of the molecule.

The interaction of such compounds with biological targets in pests can lead to the creation of novel and effective agrochemicals for crop protection. Structure-activity relationship (SAR) studies, which are crucial in agrochemical research, can leverage the this compound scaffold to design and synthesize new candidates with improved efficacy and environmental profiles.

Utility in Material Science for Developing Specialty Chemicals and Polymers (e.g., Coatings)

While specific research on the direct use of this compound in polymers and coatings is not extensively documented, its structural characteristics suggest potential utility in material science. Halogenated compounds are often incorporated into polymers to enhance specific properties such as flame retardancy, thermal stability, and chemical resistance. The two chlorine atoms in this compound could impart such desirable characteristics to a polymer matrix.

The hydroxyl group of the molecule provides a reactive site for polymerization reactions, allowing it to be potentially used as a monomer or a modifying agent in the synthesis of specialty polymers. For example, it could be incorporated into polyesters, polyurethanes, or epoxy resins to create materials with enhanced performance for applications such as specialty coatings, high-performance plastics, and electronic components. The presence of aromatic rings would also contribute to the rigidity and thermal stability of the resulting polymer. The general utility of such functionalized building blocks is noted in the context of synthesizing functionalized amphiphilic polymers. biosynth.com

Exploration of Catalytic Applications in Organic Transformations

The catalytic potential of this compound and its derivatives is an area of ongoing interest. While direct catalytic applications of the compound itself are not widely reported, diarylmethanols, in general, are studied for their role in various catalytic systems. The central carbinol group can participate in hydrogen bonding and other non-covalent interactions, which are important in certain catalytic cycles.

Furthermore, the synthesis of this compound often involves a catalytic reduction step from the corresponding ketone, highlighting the interplay between this compound and catalytic processes. The enantioselective reduction of prochiral diaryl ketones to their corresponding chiral alcohols is a significant area of research, often employing biocatalysts or chiral metal catalysts. researchgate.net Although not a catalyst itself in this context, the study of its synthesis contributes to the broader understanding and development of catalytic methodologies. The potential for this molecule to act as a ligand for metal catalysts, after appropriate functionalization, also presents a plausible avenue for future research in catalysis.

Environmental Fate and Behavior of Chlorinated Arylmethanols

Degradation Pathways in Various Environmental Compartments

The environmental persistence of (2-Chlorophenyl)(4-chlorophenyl)methanol is influenced by its susceptibility to various degradation processes, including photolysis in water and microbial degradation in soil. Due to the limited direct experimental data on this specific compound, its environmental fate is largely inferred from studies on structurally similar compounds, such as other dichlorodiphenylmethanol isomers and related chlorinated pesticides.

Photolysis in Aquatic Environments

Photodegradation is a key abiotic process for the transformation of organic compounds in aquatic systems. The rate and products of photolysis are dependent on factors such as the light absorption properties of the molecule, the presence of photosensitizers, and water chemistry. For chlorinated aromatic compounds, photolysis can proceed through direct absorption of sunlight, leading to the cleavage of chemical bonds.

Table 1: Estimated Photodegradation Half-life of Related Chlorinated Compounds in Water

CompoundHalf-life (t½)ConditionsReference
Permethrin (B1679614)19-27 hoursWater column orst.edu
Permethrin> 1 yearSediment-bound orst.edu
Methanol (B129727)1-10 daysSurface Water methanol.org

This table presents data for related compounds to infer the potential photolytic behavior of this compound due to the lack of specific data for the target compound.

Aerobic and Anaerobic Degradation in Soil Systems

Microbial degradation is a primary pathway for the breakdown of organic contaminants in soil. The process can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, with different microbial communities and enzymatic reactions involved.

Aerobic Degradation: In the presence of oxygen, microorganisms can utilize chlorinated aromatic compounds as a source of carbon and energy. The degradation often starts with oxidation reactions catalyzed by oxygenases, leading to the formation of catechols, which are then further metabolized through ring cleavage. For some chlorinated compounds, aerobic biodegradation is a significant removal mechanism. epa.gov

Anaerobic Degradation: Under anaerobic conditions, a key degradation process for highly chlorinated compounds is reductive dechlorination, where chlorine atoms are sequentially removed and replaced by hydrogen atoms. This process is mediated by specific anaerobic bacteria. For compounds like DDT, anaerobic degradation to DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene) and DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane) is a well-documented pathway. researchgate.net Given the structural similarities, this compound is expected to undergo analogous degradation processes.

Table 2: Soil Degradation Half-lives of Related Chlorinated Compounds

CompoundHalf-life (t½)ConditionReference
Permethrin~40 days (range 11-113)Soil orst.edu
Methanol1-7 daysSoil methanol.org
DDT2-15 yearsSoil epa.gov

This table provides data for related compounds to estimate the potential soil degradation behavior of this compound.

Identification and Characterization of Environmental Metabolites and Degradation Products

The transformation of this compound in the environment leads to the formation of various metabolites and degradation products. Identifying these products is essential for a complete understanding of the compound's environmental risk, as some metabolites can be more toxic or persistent than the parent compound.

Based on studies of analogous compounds like DDT and other chlorinated aromatics, potential degradation products of this compound could include:

Chlorinated benzophenones: Oxidation of the methanol group could lead to the formation of (2-chlorophenyl)(4-chlorophenyl)methanone.

Dechlorinated derivatives: Reductive dechlorination under anaerobic conditions could result in the formation of monochlorinated or non-chlorinated phenylmethanols and benzophenones.

Ring cleavage products: Further degradation of aromatic rings can lead to the formation of various aliphatic acids.

The identification of these metabolites typically involves advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govsemanticscholar.org

Bioaccumulation Potential within Ecological Systems

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. For hydrophobic compounds like many chlorinated organic chemicals, there is a tendency to accumulate in the fatty tissues of organisms, a process known as bioconcentration. The bioconcentration factor (BCF) is a key parameter used to quantify this potential. wikipedia.org

Due to its lipophilic nature (tendency to dissolve in fats), this compound is expected to have a potential for bioaccumulation in aquatic and terrestrial organisms. The BCF for a substance is often estimated using its octanol-water partition coefficient (Kow). While a measured BCF for this compound is not available, data for related compounds can provide an indication of its likely behavior. For instance, DDT, a structurally similar pesticide, has a high BCF. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are also used to predict the BCF of chemicals based on their molecular structure. nih.govnih.gov These models can provide valuable estimates in the absence of experimental data.

Table 3: Bioconcentration Factors (BCF) of Related Chlorinated Compounds

CompoundBCF (L/kg)SpeciesReference
DDT89.01Puntius ticto (liver tissue) nih.gov
Dieldrin<10Puntius ticto (muscle tissue) nih.gov

This table shows BCF values for related compounds, suggesting that this compound may also bioaccumulate.

Methodologies for Environmental Monitoring and Risk Assessment of Chlorinated Organic Compounds

Effective environmental monitoring and risk assessment are critical for managing the potential impacts of chlorinated organic compounds.

Environmental Monitoring: The detection and quantification of this compound and its degradation products in environmental matrices like water, soil, and biota typically require sophisticated analytical methods. Common techniques include:

Gas Chromatography (GC): Often coupled with an electron capture detector (ECD) or a mass spectrometer (MS) for high sensitivity and selectivity. gcms.czepa.gov

High-Performance Liquid Chromatography (HPLC): Used for the analysis of more polar compounds and can be coupled with UV or MS detectors. nih.gov

Sample preparation is a crucial step and often involves liquid-liquid extraction or solid-phase extraction to isolate and concentrate the analytes from the complex environmental matrix. epa.gov

Risk Assessment: Ecological risk assessment is a process used to evaluate the likelihood of adverse ecological effects occurring as a result of exposure to one or more stressors. nih.govnih.govornl.govoregon.gov For chemicals like this compound, the risk assessment process involves:

Hazard Identification: Determining the potential adverse effects of the compound on ecological receptors.

Exposure Assessment: Quantifying the concentration of the compound in relevant environmental compartments.

Effects Assessment (Toxicity Assessment): Determining the relationship between the dose or concentration of the compound and the adverse effects.

Risk Characterization: Integrating the exposure and effects data to estimate the probability of harm to the ecosystem. nih.gov

Risk quotients (RQs) are often calculated by dividing the predicted environmental concentration (PEC) by the predicted no-effect concentration (PNEC). An RQ value greater than one suggests a potential risk to the environment. oregon.gov

Q & A

Q. What are the recommended methods for synthesizing (2-Chlorophenyl)(4-chlorophenyl)methanol in laboratory settings?

The compound can be synthesized via Friedel-Crafts alkylation using chlorobenzene derivatives and chloral hydrate in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization of reaction conditions (e.g., molar ratios, temperature) is critical to minimize isomer formation, as competing pathways may yield undesired byproducts like 2,2',4-TCPM or 2,4',4-TCPM isomers . Alternatively, reduction of ketone precursors (e.g., (2-chlorophenyl)(4-chlorophenyl)ketone) using NaBH₄ or LiAlH₄ in anhydrous solvents ensures high yield and purity .

Q. How can researchers characterize the structural and purity profile of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of distinct aromatic protons (δ 7.2–7.8 ppm) and the hydroxyl group (δ 2.5–3.5 ppm, broad). Coupling patterns differentiate 2- and 4-chlorophenyl substituents .
  • GC-MS : High-resolution GC with electron ionization (EI-MS) identifies molecular ion peaks (m/z ~280) and fragment patterns (e.g., loss of –OH or Cl groups). Use of polar capillary columns (e.g., DB-5MS) resolves co-eluting isomers .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and quantify trace impurities (e.g., residual solvents or unreacted precursors) .

Q. What are the best practices for preparing analytical standards of this compound?

Dissolve the compound in HPLC-grade methanol at 100–1,000 µg/mL concentrations. Store solutions at 2–8°C in amber vials to prevent photodegradation. Validate stability over time using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). For GC analysis, derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) enhances volatility and detection sensitivity .

Advanced Research Questions

Q. What metabolic pathways or degradation products are associated with this compound in environmental systems?

Environmental degradation occurs via oxidative pathways, yielding (2-chlorophenyl)(4-chlorophenyl)ketone as a primary metabolite. In aquatic systems, photolysis under UV light generates chlorinated biphenyl derivatives, while microbial action in sediments produces dechlorinated analogs (e.g., bis-phenylmethanol). Isotopic labeling (¹⁴C-tracer studies) and LC-QTOF-MS are essential to map degradation pathways and identify transient intermediates .

Q. How does the spatial arrangement of chlorophenyl groups influence its biological activity or environmental persistence?

  • Steric Effects : The 2-chloro substituent creates steric hindrance, reducing binding affinity to cytochrome P450 enzymes compared to 4,4'-isomers. Molecular docking simulations (e.g., AutoDock Vina) quantify these interactions .
  • Lipophilicity : LogP values (calculated via HPLC retention times) correlate with bioaccumulation potential. 2,4-substitution increases hydrophobicity (LogP ~4.2), enhancing persistence in lipid-rich tissues .
  • Toxicity : Structure-activity relationship (SAR) studies using in vitro assays (e.g., Microtox®) show that 2,4-substitution reduces acute toxicity compared to fully para-substituted analogs .

Q. How can contradictions in chromatographic or spectroscopic data be resolved when analyzing this compound?

  • Isomer Co-elution : Use multidimensional GC×GC or chiral columns (e.g., β-cyclodextrin phases) to separate 2,4-isomers from 4,4'-analogs. Confirm identities via spiking with authentic standards .
  • Spectral Overlaps : Employ 2D NMR techniques (e.g., HSQC, COSY) to resolve overlapping aromatic signals. For mass spectra, high-resolution Orbitrap MS distinguishes isobaric fragments (e.g., Cl vs. Br isotopes) .
  • Quantitative Discrepancies : Validate methods using matrix-matched calibration curves to account for matrix effects in environmental samples (e.g., soil or biota extracts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.